molecular formula C14H16O B8338998 Spiro[tetralin-2,1'-cyclopentane]-1-one

Spiro[tetralin-2,1'-cyclopentane]-1-one

Cat. No.: B8338998
M. Wt: 200.28 g/mol
InChI Key: HCACYAWPHUFVKI-UHFFFAOYSA-N
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Description

Spiro[tetralin-2,1'-cyclopentane]-1-one is a spirocyclic compound featuring a tetralin (a fused bicyclic system of benzene and cyclohexane) connected to a cyclopentane ring via a spiro carbon atom. For example, spiro[3H-chromene-2,1'-cyclopentane]-4-one (CAS 62756-19-8) is synthesized using cyclopentanone and 2'-hydroxyacetophenone as upstream reagents . This implies that this compound could be synthesized via similar strategies, substituting tetralin precursors for chromene derivatives.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

spiro[3,4-dihydronaphthalene-2,1'-cyclopentane]-1-one

InChI

InChI=1S/C14H16O/c15-13-12-6-2-1-5-11(12)7-10-14(13)8-3-4-9-14/h1-2,5-6H,3-4,7-10H2

InChI Key

HCACYAWPHUFVKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC3=CC=CC=C3C2=O

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar spirocyclic structures exhibit significant antitumor properties. For instance, derivatives of tetralone scaffolds have been studied for their ability to inhibit cancer cell proliferation. A notable example includes the tetralone derivative which demonstrated effective cytotoxicity against various cancer cell lines, suggesting that spiro[tetralin-2,1'-cyclopentane]-1-one may share similar properties .

Antibacterial Properties

Spiro compounds have also been investigated for their antibacterial activities. Studies have shown that certain spirocyclic compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antibiotics . The unique structure of this compound could enhance its interaction with bacterial targets.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of spiro compounds. The ability to modulate neurotransmitter systems may position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. This is particularly relevant given the increasing prevalence of these conditions globally .

Polymer Chemistry

In material sciences, spiro compounds like this compound are being explored as building blocks for synthesizing advanced polymers. Their unique structural properties allow for the development of materials with tailored mechanical and thermal properties .

Fluorescent Dyes

The incorporation of spiro structures into fluorescent dyes is another area of interest. These compounds can serve as fluorescent probes in biological imaging due to their distinctive optical properties, which can be fine-tuned through chemical modifications .

Case Study 1: Antitumor Activity Assessment

A study evaluated the cytotoxic effects of various tetralone derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent antitumor activity. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the tetralone scaffold significantly influenced biological activity .

Case Study 2: Antibacterial Testing

In another investigation, a series of spirocyclic compounds were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results revealed that some derivatives showed remarkable inhibition zones, indicating their potential as new antibacterial agents. Further studies are required to elucidate the mechanisms underlying this activity .

Comparison with Similar Compounds

Spiro[3H-chromene-2,1'-cyclopentane]-4-one

  • Structure : Combines a chromene (benzopyran) ring with a cyclopentane via a spiro junction.
  • Synthesis: Produced from cyclopentanone and 2'-hydroxyacetophenone through acid- or base-catalyzed condensation .
  • Applications : Used as a precursor for pharmaceuticals and fragrances due to its rigid, oxygenated framework .
  • Key Difference : The chromene ring introduces oxygen atoms, enhancing polarity compared to the all-carbon tetralin system.

Spiro[cyclopentane-1,3'-indolin]-2'-one Derivatives

  • Structure : Features a spiro junction between cyclopentane and an oxindole (indoline-2-one) ring.
  • Synthesis: Achieved via organocascade reactions using methyleneindolinones and bromo-nitropropane under mild conditions .
  • Applications : Exhibits antimalarial activity and MDM2-p53 inhibitory properties, highlighting pharmaceutical relevance .
  • Key Difference : The indole moiety introduces nitrogen, enabling hydrogen bonding and bioactivity distinct from tetralin-based systems.

Applanatumol A (Spiro[benzo furan-2,1'-cyclopentane])

  • Structure : Natural product with a hexacyclic skeleton containing a spiro[benzofuran-cyclopentane] motif .
  • Synthesis: Isolated from Ganoderma applanatum fungi, suggesting biosynthetic pathways over laboratory synthesis.
  • Applications : Studied for anticancer and anti-inflammatory properties.
  • Key Difference : The benzofuran ring system confers unique electronic properties and natural product complexity.

Tedisamil Sesquifumarate

  • Structure: Pharmaceutical compound with a spiro[cyclopentane-1,9'-diazabicyclo[3.3.1]nonane] core .
  • Synthesis : Complex multi-step synthesis involving diazabicyclic intermediates.
  • Applications : Potassium channel blocker used as an antiarrhythmic agent.
  • Key Difference : Incorporation of nitrogen-rich bicyclic systems enhances pharmacological targeting compared to hydrocarbon-rich tetralin derivatives.

Comparative Analysis Table

Compound Molecular Formula Key Structural Features Synthesis Method Applications Reference
Spiro[tetralin-2,1'-cyclopentane]-1-one (Hypothetical) C₁₄H₁₆O Tetralin + cyclopentane spiro junction Likely condensation/cycloaddition Potential pharmaceuticals, materials
Spiro[3H-chromene-2,1'-cyclopentane]-4-one C₁₃H₁₂O₂ Chromene + cyclopentane spiro junction Acid/base-catalyzed condensation Fragrances, drug intermediates
Spiro[cyclopentane-1,3'-indolin]-2'-one C₁₃H₁₄N₂O Cyclopentane + oxindole spiro junction Organocascade reaction Antimalarial, anticancer agents
Applanatumol A C₃₀H₃₈O₅ Benzofuran + cyclopentane spiro junction Biosynthesis Anticancer, anti-inflammatory
Tedisamil Sesquifumarate C₁₉H₃₂N₂·3C₄H₄O₄ Diazabicyclo[3.3.1]nonane + cyclopentane Multi-step synthetic routes Antiarrhythmic agent

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Spirocyclopentane motifs are prevalent in bioactive molecules (e.g., Tedisamil’s antiarrhythmic activity , spirooxindoles’ antimalarial properties ).
  • Material Science : Rigid spiro frameworks improve thermal stability in polymers and fragrances .
  • Natural Products : Compounds like applanatumol A underscore the structural diversity achievable with spiro junctions .

Preparation Methods

SnAP Reagent-Mediated Synthesis

Bode’s tin amine protocol (SnAP) enables the synthesis of spiropiperidines via radical intermediates. SnAP reagents (e.g., organotin compounds) react with ketones to form imines, which undergo homolytic C–Sn bond cleavage and radical cyclization. While primarily used for nitrogen-containing spirocycles, this method could be adapted for oxygen-based systems by modifying the SnAP reagent to target a cyclopentane-tetralin junction.

Cycloaddition Approaches

[6+3] and [3+2] cycloadditions have been employed for spirocyclic amines. For example, Guo et al. utilized a silver-catalyzed [6+3] cycloaddition between tropone and azomethine ylides to form tricyclic spiropiperidines. Analogously, a Diels-Alder reaction between a tetralin-derived diene and a cyclopentane-containing dienophile could yield the target spirocompound.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsConditionsAdvantagesLimitationsSource
CyclizationCyclohexanones, aromaticsAcid/Base catalysisScalable, modularLimited stereocontrol
IodocyclizationYnones, NISRT, CH₃CNRapid, high atom economyRequires halogenated intermediates
Ring-Closing MetathesisDienes, Grubbs II catalystCH₂Cl₂, 40°CHigh yield, stereoselectiveSensitivity to oxygen/moisture
SnAP ReagentsOrganotin compounds, ketonesCu(OTf)₂, RTRobust, no N-protection neededToxicity of tin reagents

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